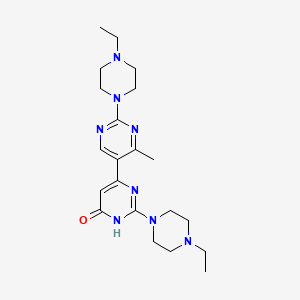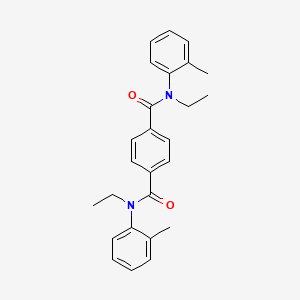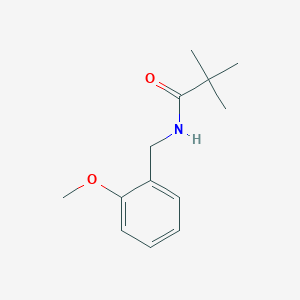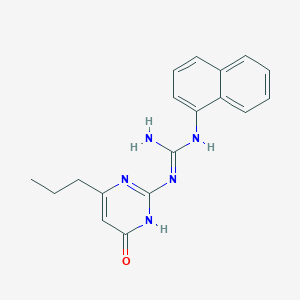
2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one, also known as BIPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPM is a bipyrimidine derivative that has been synthesized and investigated for its biological and chemical properties.
Mechanism of Action
The mechanism of action of 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one is not fully understood. However, it has been suggested that this compound inhibits cancer cell growth by inducing apoptosis, which is a form of programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation. In catalysis, this compound acts as a ligand that coordinates with metal ions to form complexes, which can catalyze various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation. In vivo studies have shown that this compound has anti-tumor activity in mice. This compound has also been shown to have low toxicity in mice, suggesting that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one is its high yield and purity in synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one. One area of research is the development of this compound-based metal-organic frameworks for gas storage and separation. Another area of research is the development of this compound-based metal complexes for catalysis. In medicinal chemistry, future research could focus on the optimization of this compound derivatives for anti-cancer and anti-inflammatory activity. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one involves the reaction of 4,4'-diamino-2,2'-bipyrimidine with 4-ethyl-1-piperazinecarboxaldehyde in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N8O/c1-4-26-6-10-28(11-7-26)20-22-15-17(16(3)23-20)18-14-19(30)25-21(24-18)29-12-8-27(5-2)9-13-29/h14-15H,4-13H2,1-3H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZKUZMUEGNPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)

![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)

![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
